molecular formula C21H19F3N2O3 B8298846 4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile

4-[[1-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile

Cat. No. B8298846
M. Wt: 404.4 g/mol
InChI Key: GASSYLHJBZBZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07674819B2

Procedure details

The product of example 11 was produced by subjecting the product of example 10 to a demethylation reaction analogous to that described in example 8. MS (APCl, M+1) 405.2 LCMS: 50-2% H2O, 214 nm, 2.839 min, 100%
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:30]=[CH:29][CH:28]=[CH:27][C:4]=1[CH2:5][N:6]1[CH2:10][C:9]([CH3:12])([CH3:11])[CH:8]([O:13][C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16]([C:22]([F:25])([F:24])[F:23])[CH:15]=2)[C:7]1=[O:26]>O>[OH:2][C:3]1[CH:30]=[CH:29][CH:28]=[CH:27][C:4]=1[CH2:5][N:6]1[CH2:10][C:9]([CH3:11])([CH3:12])[CH:8]([O:13][C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16]([C:22]([F:25])([F:23])[F:24])[CH:15]=2)[C:7]1=[O:26]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CN2C(C(C(C2)(C)C)OC2=CC(=C(C#N)C=C2)C(F)(F)F)=O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a demethylation reaction analogous to

Outcomes

Product
Name
Type
Smiles
OC1=C(CN2C(C(C(C2)(C)C)OC2=CC(=C(C#N)C=C2)C(F)(F)F)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.